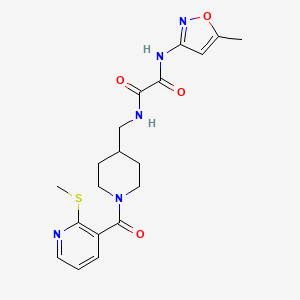amine hydrochloride CAS No. 1803599-96-3](/img/structure/B2880647.png)
[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-imidazol-1-yl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1803599-96-3 . It has a molecular weight of 243.76 . The IUPAC name for this compound is 2-(1H-imidazol-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a thiophene ring via an ethylamine linker . The InChI code for this compound is 1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Synthesis
Imidazole derivatives are integral to the synthesis of various pharmaceutical drugs due to their broad range of biological activities. They serve as key intermediates in the production of medications with antibacterial, antifungal, antiviral, and antitumor properties . The compound could potentially be used in the synthesis of new drugs targeting these areas.
Antimicrobial Agents
The antimicrobial potential of imidazole derivatives is well-documented, with compounds showing significant efficacy against a variety of microbial strains . This particular compound could be explored for its antimicrobial properties, possibly leading to the development of new antimicrobial agents.
Agricultural Chemicals
Imidazole compounds have applications in agrochemicals, particularly as fungicides and pesticides. Their ability to inhibit the growth of harmful organisms makes them valuable in protecting crops and ensuring food security .
Material Science
In material science, imidazole derivatives are used to create functional materials with specific properties. They can be incorporated into polymers or coatings to impart durability, resistance to degradation, or other desirable characteristics .
Catalysis
Imidazole and its derivatives can act as catalysts in various chemical reactions. They are particularly useful in facilitating reactions that require the transfer of electrons or protons due to their amphoteric nature .
Dyes and Pigments
The structural motif of imidazole is found in dyes and pigments, where it contributes to the stability and color properties of the compounds. This derivative could be used in the synthesis of novel dyes with unique color profiles .
Therapeutic Agents
Beyond their antimicrobial properties, imidazole derivatives are also explored for their therapeutic potential in treating diseases such as diabetes, allergies, and inflammatory conditions . Research into this compound could uncover new therapeutic applications.
Biochemical Research
Imidazole rings are present in many biologically important molecules, such as histidine and purines. Derivatives like the one are used in biochemical research to study enzyme mechanisms, receptor binding, and other physiological processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction often involves binding to a specific receptor or enzyme, thereby modulating its activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The wide range of biological activities exhibited by imidazole derivatives suggests that the effects can be diverse, depending on the specific derivative and its functional groups .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Eigenschaften
IUPAC Name |
2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRVYMXXVBMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)







![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)


![N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2880584.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)